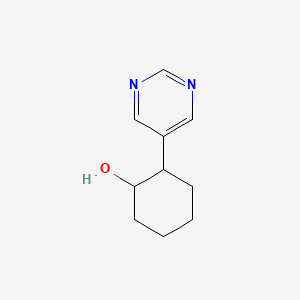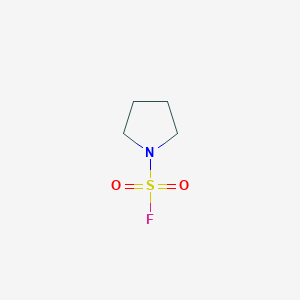
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-benzyl-4-(4-méthoxyphényl)pyrrolidine-3-carboxylique chlorhydrate est un composé chimique qui présente un cycle pyrrolidine, un groupe benzyle et un groupe méthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’acide 1-benzyl-4-(4-méthoxyphényl)pyrrolidine-3-carboxylique chlorhydrate implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à faire réagir des dérivés de pyridin-2-yl-4-oxobutanal avec la ®-1-(4-méthoxyphényl)éthan-1-amine . Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir la stéréochimie et le rendement souhaités.
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Ces méthodes impliquent souvent une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions : L’acide 1-benzyl-4-(4-méthoxyphényl)pyrrolidine-3-carboxylique chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l’oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l’oxygène ou ajouter des atomes d’hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, impliquant souvent des températures, des solvants et des catalyseurs spécifiques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire une cétone ou un aldéhyde, tandis que la réduction peut produire un alcool.
4. Applications de la recherche scientifique
L’acide 1-benzyl-4-(4-méthoxyphényl)pyrrolidine-3-carboxylique chlorhydrate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Il sert de sonde pour étudier les voies biologiques et les interactions.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-benzyl-4-(4-méthoxyphényl)pyrrolidine-3-carboxylique chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La stéréochimie du cycle pyrrolidine joue un rôle crucial dans son affinité de liaison et sa sélectivité. Le composé peut moduler les voies biologiques en activant ou en inhibant ses cibles, ce qui entraîne divers effets physiologiques .
Composés similaires :
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparaison : Par rapport à ces composés similaires, l’acide 1-benzyl-4-(4-méthoxyphényl)pyrrolidine-3-carboxylique chlorhydrate est unique en raison de son motif de substitution et de sa stéréochimie spécifiques. Cette singularité contribue à son activité biologique distincte et à ses applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Compared to these similar compounds, 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and stereochemistry. This uniqueness contributes to its distinct biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
698359-62-5 |
|---|---|
Formule moléculaire |
C19H22ClNO3 |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H |
Clé InChI |
VJMKLOGGZDUVBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)
![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)

![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)

![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)




![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)
